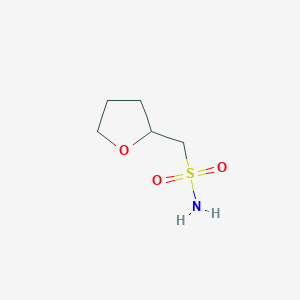
1-(2,4-Difluorobenzoyl)piperidin-3-amina
Descripción general
Descripción
“1-(2,4-Difluorobenzoyl)piperidin-3-amine” is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol .
Synthesis Analysis
The synthesis of piperidinones, which are precursors to the piperidine ring, has been a subject of interest due to their unique biochemical properties . A recent study discusses an organophotocatalysed strategy for the synthesis of 2-piperidinones in one step . This method uses easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of “1-(2,4-Difluorobenzoyl)piperidin-3-amine” consists of a piperidine ring attached to a benzoyl group with two fluorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, are key components in many pharmaceuticals and natural products . They are synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Difluorobenzoyl)piperidin-3-amine” include a molecular weight of 240.25 g/mol . More detailed properties were not found in the search results.Aplicaciones Científicas De Investigación
Diseño y Desarrollo de Fármacos
1-(2,4-Difluorobenzoyl)piperidin-3-amina: es un intermedio valioso en la química medicinal. Su núcleo de piperidina es un motivo común en los productos farmacéuticos debido a sus propiedades bioactivas. Los investigadores utilizan este compuesto en la síntesis de posibles agentes terapéuticos, particularmente para atacar trastornos neurológicos donde los derivados de piperidina muestran promesa debido a su capacidad de cruzar la barrera hematoencefálica .
Síntesis de Alcaloides de Piperidina
Los alcaloides de piperidina son una clase de compuestos orgánicos naturales con diversas actividades farmacológicas. El grupo difluorobenzoyl en This compound puede actuar como un precursor en la síntesis total de alcaloides complejos de piperidina, que se encuentran en muchas plantas medicinales y son conocidos por sus efectos analgésicos y estimulantes .
Desarrollo de Catalizadores
Este compuesto se puede utilizar en el desarrollo de nuevos catalizadores para la síntesis orgánica. El grupo amino en This compound se puede funcionalizar para crear ligandos, que luego se pueden complejar con metales para catalizar varias reacciones orgánicas, incluida la síntesis asimétrica, que es crucial para producir productos farmacéuticos enantioméricamente puros .
Ciencia de Materiales
En la ciencia de los materiales, This compound se puede emplear para modificar las propiedades superficiales de los materiales. Su incorporación en polímeros puede conducir a materiales con características únicas como una mayor estabilidad térmica, conductividad eléctrica y resistencia química, que son valiosas en la electrónica y los recubrimientos .
Sondas Biológicas
La estructura del compuesto permite su uso como sonda biológica. Al unir grupos fluorescentes a This compound, los investigadores pueden crear sondas que se unen a proteínas o secuencias de ADN específicas, lo que permite el estudio de procesos biológicos a nivel molecular .
Reacciones de Acoplamiento de Péptidos
This compound: se puede utilizar en reacciones de acoplamiento de péptidos como un componente de amina. Esta aplicación es particularmente útil en la síntesis de péptidos y proteínas con espina dorsal modificada, que tienen implicaciones en el descubrimiento de fármacos y el desarrollo de nuevos biomateriales .
Investigación Agroquímica
En la investigación agroquímica, se pueden explorar los derivados de This compound por su potencial como nuevos pesticidas o herbicidas. La parte de piperidina es una característica común en muchos agroquímicos debido a su capacidad de interactuar con objetivos biológicos en plagas y malezas .
Agentes de Imagenología
Por último, This compound puede ser un precursor para la síntesis de agentes de imagenología utilizados en el diagnóstico médico. Al conjugarlo con radioisótopos u otras entidades de imagenología, se puede usar para crear agentes de contraste para MRI, PET o tomografías computarizadas, lo que ayuda a visualizar las estructuras biológicas internas .
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its target. For example, some piperidine derivatives have been found to inhibit certain enzymes or receptor activities, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Piperidine derivatives can affect a wide range of biochemical pathways, again depending on the specific compound and its target. These could include pathways involved in cell growth and proliferation, inflammation, pain perception, and various disease processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely and would depend on the specific chemical structure of the compound. Factors such as solubility, stability, and molecular size can all influence these properties .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, inhibition of cell growth or viral replication, reduction of inflammation or pain, and many others .
Action Environment
The action of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, presence of other substances, and individual patient factors such as age, sex, health status, and genetic factors .
Direcciones Futuras
Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, continue to be a significant area of research due to their wide range of biological activities and their prevalence in pharmaceuticals . Future research will likely focus on developing more efficient synthesis methods and exploring new therapeutic applications .
Análisis Bioquímico
Biochemical Properties
1-(2,4-Difluorobenzoyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The interaction between 1-(2,4-Difluorobenzoyl)piperidin-3-amine and PKB involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular processes such as proliferation and apoptosis.
Cellular Effects
1-(2,4-Difluorobenzoyl)piperidin-3-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of PKB, which plays a key role in promoting cell proliferation and survival . By inhibiting PKB, 1-(2,4-Difluorobenzoyl)piperidin-3-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, the compound’s impact on gene expression can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Difluorobenzoyl)piperidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors, which are involved in cell survival and proliferation. As a result, the inhibition of PKB by 1-(2,4-Difluorobenzoyl)piperidin-3-amine can lead to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Difluorobenzoyl)piperidin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,4-Difluorobenzoyl)piperidin-3-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(2,4-Difluorobenzoyl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(2,4-Difluorobenzoyl)piperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. The metabolic pathways of 1-(2,4-Difluorobenzoyl)piperidin-3-amine can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cells, 1-(2,4-Difluorobenzoyl)piperidin-3-amine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-(2,4-Difluorobenzoyl)piperidin-3-amine may localize to the cytoplasm, where it interacts with PKB and other signaling molecules. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWAJRLPBAWEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1464340.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)

![2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1464346.png)



![1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464351.png)


![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)
